N-(3-chloro-4-methylphenyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide
Overview
Description
N-(3-chloro-4-methylphenyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with chlorinated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions:
Amidation: The final step involves the formation of the carboxamide group through the reaction of the furan carboxylic acid with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: Reduction of the compound can lead to the formation of dihydrofuran derivatives.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction may produce dihydrofuran derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its potential as a pharmaceutical agent.
Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide
- N-(4-methylphenyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide
- N-(3-chloro-4-methylphenyl)-5-phenylfuran-2-carboxamide
Uniqueness
N-(3-chloro-4-methylphenyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide is unique due to the specific substitution pattern on the phenyl rings and the presence of the furan carboxamide moiety. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3NO2/c1-10-5-6-11(9-14(10)20)22-18(23)16-8-7-15(24-16)12-3-2-4-13(19)17(12)21/h2-9H,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSDNCATAXMZJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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